molecular formula C23H27ClO6 B1242418 Melleolide K

Melleolide K

Cat. No.: B1242418
M. Wt: 434.9 g/mol
InChI Key: UHFQTECWVLYLBG-PPUVGZBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melleolide K is a secondary metabolite isolated from fungi of the genus Armillaria , such as Armillariella mellea . It belongs to the melleolide class of natural products, which are characterized by a unique sesquiterpene aryl ester structure—a hybrid molecule formed from a sesquiterpene alcohol esterified with orsellinic acid or its derivatives . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Research into this compound has revealed several compelling biological activities. It induces rapid cell death in human primary monocytes and cancer cell lines. Studies indicate that this cytotoxic effect occurs within hours and displays necrotic features, distinguishing it from classical apoptotic pathways . Recent cutting-edge research has identified a highly specific molecular target for this compound. In silico studies, including molecular docking and dynamics simulations, have shown that this compound can bind to and stabilize telomeric RNA quadruplexes (RG4). By stabilizing these structures, the compound may prevent telomerase from accessing telomeres, thereby inducing telomere dysfunction and a DNA damage response in cancer cells, positioning it as a promising candidate for future oncology research . Furthermore, this compound has demonstrated antimicrobial properties against various microorganisms . Its unique and rapid mechanism of cell death, combined with its newly discovered potential to target telomeres, makes this compound a valuable and intriguing compound for researchers investigating novel cancer therapeutics, modes of cell death, and the biology of natural products.

Properties

Molecular Formula

C23H27ClO6

Molecular Weight

434.9 g/mol

IUPAC Name

[(2R,2aS,4aS,7aS,7bR)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-4,6-dihydroxy-2-methylbenzoate

InChI

InChI=1S/C23H27ClO6/c1-11-18(15(26)6-16(27)19(11)24)20(28)30-17-9-22(4)14-8-21(2,3)7-12(14)5-13(10-25)23(17,22)29/h5-6,10,12,14,17,26-27,29H,7-9H2,1-4H3/t12-,14+,17-,22-,23+/m1/s1

InChI Key

UHFQTECWVLYLBG-PPUVGZBRSA-N

Isomeric SMILES

CC1=C(C(=CC(=C1Cl)O)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3CC(C4)(C)C)C=O)O)C

Canonical SMILES

CC1=C(C(=CC(=C1Cl)O)O)C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C=O)O)C

Synonyms

melleolide K
melleolide-K

Origin of Product

United States

Preparation Methods

Medium Composition and Growth Parameters

This compound production employs submerged fermentation in a glucose-peptone medium supplemented with KH₂PO₄ (0.3%) and MgSO₄·7H₂O (0.1%). The process involves two phases:

  • Static Phase : Initial inoculation at 27°C for 7 days to establish mycelial biomass.

  • Agitated Phase : Stirring at 130 rpm for an additional 7 days to induce secondary metabolite synthesis.

Table 1: Fermentation Medium Composition

ComponentConcentration (%)
Glucose1.0
Peptone0.5
KH₂PO₄0.3
MgSO₄·7H₂O0.1

Yield optimization studies indicate that extending the agitated phase beyond 14 days reduces productivity due to nutrient depletion.

Extraction and Primary Purification

Post-fermentation, the mycelial cake is separated by filtration and extracted twice with methanol (1 L per 5 L broth). The combined methanol extract is evaporated to a brown oil (7.6 g from 5 L broth) and subjected to silica gel column chromatography using stepwise elution with CHCl₃-MeOH mixtures.

Table 2: Silica Gel Chromatography Elution Profile

FractionSolvent Ratio (CHCl₃:MeOH)Target Compound
1100:0This compound
250:1Melleolide L
310:1Melleolide M

This compound-rich fractions (1.7 g) are further purified via Sephadex LH-20 chromatography with CHCl₃-MeOH (1:1), yielding 548 mg of crude product.

High-Performance Liquid Chromatography (HPLC)

Final purification uses reverse-phase HPLC (Capcell Pak UG column, 2.0 × 25 cm) with CH₃CN-H₂O (65:35) at 10 mL/min.

Table 3: HPLC Purification Parameters

ParameterSpecification
ColumnCapcell Pak UG
Mobile PhaseCH₃CN:H₂O (65:35)
Flow Rate10 mL/min
DetectionUV at 219 nm
Yield149 mg from 548 mg crude

Structural Characterization

Spectroscopic Analysis

This compound (C₂₃H₂₇ClO₆) is characterized by:

  • HRFAB-MS : m/z 435.1586 [M+H]⁺ (calc. 435.1574)

  • UV-Vis : λₘₐₓ 219, 262, 310 nm in MeOH

  • ¹H/¹³C NMR : Key signals include δ 9.44 (aldehyde proton) and δ 167.0 (ester carbonyl)

Table 4: Key NMR Assignments

Positionδₕ (ppm)δ_C (ppm)
C-19.44192.5
C-125.32121.8
C-151.2922.4

X-Ray Crystallography

The absolute configuration of this compound derivatives is confirmed via X-ray analysis of 2,4-dinitrophenylhydrazone crystals, revealing a 7R,8R stereochemistry.

Yield Optimization Strategies

Engineered Microbial Systems

Heterologous expression of Armillaria terpene synthases in Escherichia coli enables protoilludene production at 0.8 mg/L. Optimizing P450 expression in Saccharomyces cerevisiae increases this compound titers to 12 mg/L.

Stress Induction

Oxidative stress (H₂O₂ exposure) upregulates methionine synthase in Armillaria mellea, potentially enhancing secondary metabolite synthesis .

Q & A

Q. What are the primary methods for isolating and structurally characterizing Melleolide K?

this compound is typically isolated from fungal cultures (e.g., Guyanagaster necrorhiza) using chromatographic techniques such as HPLC or column chromatography. Structural elucidation involves spectroscopic methods:

  • NMR (1D and 2D experiments like COSY, ROESY) to determine carbon-hydrogen frameworks and stereochemistry.
  • ECD spectroscopy for absolute configuration determination by comparing experimental spectra with known analogs .
  • Mass spectrometry (HR-ESI-MS) for molecular formula confirmation.

Q. What initial bioactivities have been reported for this compound?

this compound has shown moderate antimicrobial activity against Bacillus subtilis and Staphylococcus aureus, with MIC values ranging from 12.5–25 μg/mL. Weak cytotoxicity (IC₅₀ > 50 μM) was observed in murine fibroblast (L929) and cervical cancer (KB3.1) cell lines .

Q. Which fungal species are known to produce this compound, and how does its yield vary across strains?

this compound is primarily isolated from Armillaria and Guyanagaster species. Yield optimization involves adjusting fermentation conditions (e.g., temperature, media composition) and using elicitors like methyl jasmonate to enhance sesquiterpene production .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., varying cytotoxicity across studies) may arise from differences in:

  • Assay protocols : Standardize cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
  • Compound purity : Validate purity (>95%) via HPLC and quantify impurities using LC-MS.
  • Statistical analysis : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance .

Q. What experimental strategies are effective for synthesizing this compound analogs to improve bioactivity?

Semi-synthetic modification of the protoilludane core structure can be achieved through:

  • Esterification : Introduce acyl groups at the C-6′ position to enhance antimicrobial potency.
  • Epoxidation : Modify the sesquiterpene backbone to alter cytotoxicity profiles.
  • SAR studies : Compare analog activity using dose-response curves and molecular docking to identify key pharmacophores .

Q. How should researchers design dose-response experiments to evaluate this compound’s mechanism of action?

  • Concentration range : Test 0.1–100 μM with logarithmic increments.
  • Controls : Include vehicle (DMSO) and positive controls (e.g., fluconazole for antifungal assays).
  • Endpoint assays : Use resazurin reduction for viability, ROS detection kits for oxidative stress, and Western blotting for apoptosis markers (e.g., caspase-3) .

Methodological Guidance

  • Reproducibility : Document fermentation conditions (media pH, agitation speed) and purification steps in supplementary materials .
  • Ethical compliance : For cytotoxicity assays, follow institutional guidelines for cell line use and disposal .
  • Data validation : Use triplicate experiments and report mean ± SEM. Share raw data via repositories like Zenodo .

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